![molecular formula C14H19NO2S B15174834 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- CAS No. 918828-12-3](/img/structure/B15174834.png)
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- is a chemical compound with a complex structure that includes a propanone backbone, a hydroxyphenyl group, a thioether linkage, and a piperidinyl group
Métodos De Preparación
The synthesis of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a halogenating agent to introduce a hydroxy group.
Thioether Formation: The hydroxyphenyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Piperidinyl Group Introduction: The final step involves the reaction of the thioether intermediate with a piperidine derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohol derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioether linkage and piperidinyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparación Con Compuestos Similares
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- can be compared with other similar compounds, such as:
3-[(4-Bromophenyl)thio]-1-(4-hydroxyphenyl)-1-propanone: This compound has a bromine atom instead of a piperidinyl group, which affects its reactivity and applications.
3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone: This compound contains a chlorophenyl group and a piperazinyl group, which confer different chemical and biological properties.
The uniqueness of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- lies in its specific combination of functional groups, which provide a balance of reactivity, stability, and biological activity.
Propiedades
Número CAS |
918828-12-3 |
|---|---|
Fórmula molecular |
C14H19NO2S |
Peso molecular |
265.37 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO2S/c16-12-4-6-13(7-5-12)18-11-8-14(17)15-9-2-1-3-10-15/h4-7,16H,1-3,8-11H2 |
Clave InChI |
LGQZDXVBOXYMGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
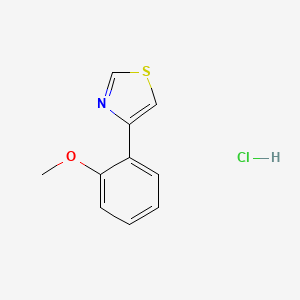
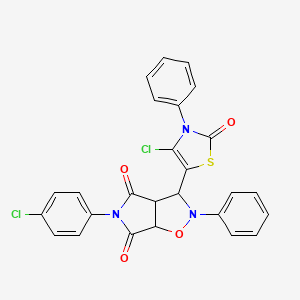
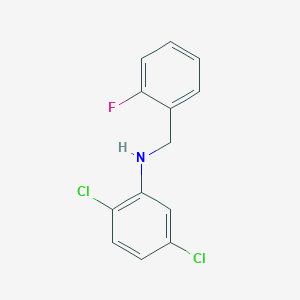
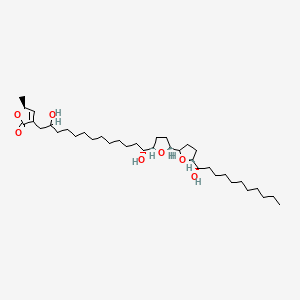
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
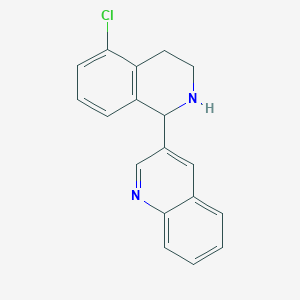


![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
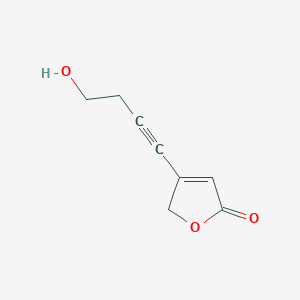
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
